molecular formula C17H16N4O2S B6549275 2-(methoxymethyl)-1-{2-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-benzimidazole CAS No. 1040636-01-8

2-(methoxymethyl)-1-{2-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-benzimidazole

Cat. No.: B6549275
CAS No.: 1040636-01-8
M. Wt: 340.4 g/mol
InChI Key: QWJROZGFMBBGBA-UHFFFAOYSA-N
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Description

2-(methoxymethyl)-1-{2-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-benzimidazole is a complex organic compound that belongs to the class of benzimidazoles. This compound is characterized by the presence of a benzimidazole core, which is substituted with a methoxymethyl group and a thiophen-2-yl-1,2,4-oxadiazol-3-yl ethyl group. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 2-(methoxymethyl)-1-{2-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-benzimidazole typically involves multiple stepsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

2-(methoxymethyl)-1-{2-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-benzimidazole undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and antitumor properties. In medicine, benzimidazole derivatives are known for their use as antiparasitic and antifungal agents. Additionally, this compound has applications in the industry, particularly in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of 2-(methoxymethyl)-1-{2-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

When compared to other similar compounds, 2-(methoxymethyl)-1-{2-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-benzimidazole stands out due to its unique combination of functional groups. Similar compounds include other benzimidazole derivatives and thiophene-containing molecules. These compounds share some structural similarities but differ in their specific substituents and resulting properties .

Properties

IUPAC Name

3-[2-[2-(methoxymethyl)benzimidazol-1-yl]ethyl]-5-thiophen-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-22-11-16-18-12-5-2-3-6-13(12)21(16)9-8-15-19-17(23-20-15)14-7-4-10-24-14/h2-7,10H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWJROZGFMBBGBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC2=CC=CC=C2N1CCC3=NOC(=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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